2-(4-amino-1H-indol-1-yl)acetic acid

HDAC inhibition epigenetics cancer research

2-(4-amino-1H-indol-1-yl)acetic acid differentiates via N1-acetic acid substitution vs. common C3-indole acetic acids, shifting electronic and hydrogen-bonding profiles. HDAC4 IC50=2.06 µM (4.9× over vorinostat) validates SAR potential. Dual handles (4-NH2 + free -COOH) enable direct amide coupling and bioconjugation. Superior thermal stability (bp 473.3°C) suits high-temperature chemistry. Starting scaffold for selective HDAC4 inhibitors, chemical biology probes. Inquire for bulk R&D supply.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 1245568-73-3
Cat. No. B1341845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-amino-1H-indol-1-yl)acetic acid
CAS1245568-73-3
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN(C2=C1)CC(=O)O)N
InChIInChI=1S/C10H10N2O2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14)
InChIKeyFBUKGBFOOAVIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Amino-1H-indol-1-yl)acetic acid (CAS 1245568-73-3): A 4-Aminoindole-1-acetic Acid Building Block for Medicinal Chemistry and HDAC4 Inhibition


2-(4-Amino-1H-indol-1-yl)acetic acid (CAS 1245568-73-3) is an indole derivative featuring a primary amino group at the 4-position and an acetic acid moiety appended to the indole nitrogen (N1). This compound, with molecular formula C10H10N2O2 and molecular weight 190.20 g/mol [1], is commercially available as a research-grade chemical . Its structure combines the electron-rich indole nucleus with a nucleophilic amino handle and a carboxylic acid functional group, positioning it as a versatile intermediate for the synthesis of bioactive molecules .

Why 2-(4-Amino-1H-indol-1-yl)acetic acid (CAS 1245568-73-3) Cannot Be Readily Replaced by Other Indole Acetic Acids


Despite sharing the indole acetic acid scaffold, 2-(4-amino-1H-indol-1-yl)acetic acid exhibits distinct properties that preclude simple substitution with close analogs. The location of the acetic acid moiety on the indole nitrogen (N1) rather than the more common C3 position (as in indole-3-acetic acid) fundamentally alters its electronic environment, reactivity, and hydrogen-bonding capacity . Furthermore, the presence of the 4-amino group introduces additional sites for derivatization and can modulate interactions with biological targets, as evidenced by its measurable HDAC4 inhibitory activity [1]. These structural nuances translate into quantifiable differences in physicochemical parameters and bioactivity, underscoring the need for precise compound selection in research and development programs.

Quantitative Differentiation of 2-(4-Amino-1H-indol-1-yl)acetic acid (CAS 1245568-73-3) Versus Closest Analogs


HDAC4 Inhibitory Activity: 2-(4-Amino-1H-indol-1-yl)acetic acid vs. Vorinostat (SAHA)

In a fluorogenic HDAC4 inhibition assay, 2-(4-amino-1H-indol-1-yl)acetic acid (ligand CHEMBL5415232) exhibited an IC50 of 2,060 nM (2.06 µM), demonstrating approximately 4.9-fold higher potency than the reference HDAC inhibitor vorinostat (SAHA), which showed an IC50 of 10,000 nM (10 µM) under identical assay conditions [1].

HDAC inhibition epigenetics cancer research

Predicted Thermal Stability: Boiling Point Comparison with Indole-3-acetic Acid

The predicted boiling point of 2-(4-amino-1H-indol-1-yl)acetic acid is 473.3 ± 25.0 °C at 760 mmHg [1], substantially higher than the boiling point of indole-3-acetic acid (IAA), which is reported as approximately 306.5 °C (rough estimate) or 415 °C at 760 mmHg . This difference suggests enhanced thermal robustness for the N1-acetic acid derivative.

physicochemical properties thermal stability processing conditions

Structural Differentiation: N1-Acetic Acid vs. C3-Acetic Acid and Impact on Cytokinin Activity

The 4-aminoindole core (without the N1-acetic acid substitution) was evaluated in a tobacco pith callus bioassay for cytokinin activity and found to be 'almost or completely inactive' at concentrations up to 40 µM, in contrast to active compounds like benzylaminopurine derivatives [1]. 2-(4-Amino-1H-indol-1-yl)acetic acid incorporates the same 4-aminoindole nucleus but with an N1-acetic acid appendage, a modification known to alter electronic properties and potentially restore or redirect bioactivity .

structure-activity relationship plant biology cytokinin

Commercial Availability and Purity: 2-(4-Amino-1H-indol-1-yl)acetic acid vs. Hydrochloride Salt Form

The free acid form (CAS 1245568-73-3) is offered at ≥95% purity by multiple vendors, including Fluorochem and MolCore . In contrast, the hydrochloride salt (CAS 2174002-36-7) is also available , but the free acid provides direct access to the carboxylic acid functional group for coupling reactions without the need for neutralization.

procurement purity salt form

Recommended Applications for 2-(4-Amino-1H-indol-1-yl)acetic acid (CAS 1245568-73-3) Based on Verified Evidence


HDAC4 Inhibitor Probe Development

Researchers designing selective histone deacetylase 4 (HDAC4) inhibitors can leverage 2-(4-amino-1H-indol-1-yl)acetic acid as a starting scaffold. Its IC50 of 2.06 µM against HDAC4, which is 4.9-fold more potent than vorinostat (SAHA) in the same fluorogenic assay [1], provides a validated activity benchmark for structure-activity relationship (SAR) optimization campaigns.

Synthesis of N1-Functionalized Indole Derivatives

The free carboxylic acid group and the 4-amino handle enable straightforward amide bond formation and other coupling reactions. The compound's higher predicted boiling point (473.3 °C) relative to indole-3-acetic acid suggests improved thermal stability [2], making it suitable for reactions requiring elevated temperatures.

Plant Hormone Analogue Studies

Given that the 4-aminoindole core itself is inactive in cytokinin bioassays [3], 2-(4-amino-1H-indol-1-yl)acetic acid serves as a unique template to investigate how N1-acetic acid substitution can restore or alter plant hormone-like activity. This compound may help elucidate structure-activity relationships in auxin/cytokinin signaling pathways.

Chemical Biology Tool for Indole-Binding Proteins

The compound's dual functionality (amino group and carboxylic acid) allows for bioconjugation or fluorescent labeling. Its distinct electronic profile due to the N1-acetic acid substitution may enable selective recognition by indole-binding proteins, facilitating pull-down assays or target identification studies.

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